

1-Hexadecanol-d31 CAS number and molecular weight

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Compound of Interest

Compound Name: 1-Hexadecanol-d31

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An In-depth Technical Guide to 1-Hexadecanold31

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **1-Hexadecanol-d31**, a deuterated form of cetyl alcohol. It covers its fundamental properties, synthesis, applications in quantitative analysis, and its emerging role in cellular signaling. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Properties of 1-Hexadecanol-d31

1-Hexadecanol-d31 is a stable isotope-labeled version of 1-Hexadecanol, where 31 hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an invaluable tool in various analytical and research applications, particularly in mass spectrometry-based quantification.



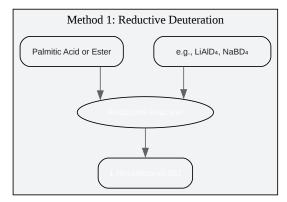
Property	Value
CAS Number	203633-15-2
Molecular Formula	C16H3D31O
Molecular Weight	273.73 g/mol
Appearance	Waxy white solid or flakes
Synonyms	Cetyl alcohol-d31, Palmityl alcohol-d31

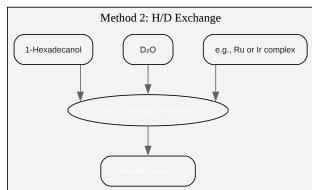
Note: The molecular weight is calculated based on the substitution of 31 protium atoms (atomic weight \approx 1.008) with 31 deuterium atoms (atomic weight \approx 2.014).

Synthesis of 1-Hexadecanol-d31

The synthesis of deuterated long-chain alcohols like **1-Hexadecanol-d31** typically involves one of two main strategies: the reduction of a corresponding carboxylic acid or its ester with a deuterated reducing agent, or a hydrogen-deuterium (H/D) exchange reaction.[1]

General Synthesis Workflow:





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General synthetic routes for 1-Hexadecanol-d31.

Experimental Protocol: Ruthenium-Catalyzed H/D Exchange

This protocol is a general representation for the deuteration of alcohols and can be adapted for 1-Hexadecanol.[2]

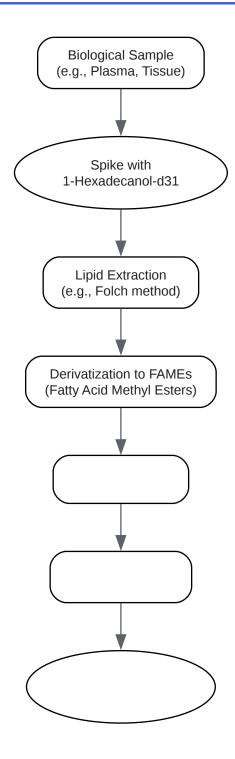
- Reaction Setup: In a reaction vessel, combine 1-Hexadecanol, a ruthenium-based catalyst (e.g., Ru-MACHO), and a base (e.g., potassium tert-butoxide).
- Deuterium Source: Use deuterium oxide (D₂O) as both the deuterium source and the reaction solvent.
- Reaction Conditions: Heat the mixture under an inert atmosphere. The reaction temperature and time will need to be optimized for 1-Hexadecanol to achieve high deuterium incorporation.
- Work-up and Purification: After the reaction is complete, cool the mixture and extract the
 product with an organic solvent. The organic layer is then washed, dried, and the solvent is
 evaporated. The crude product can be purified by column chromatography or crystallization
 to yield pure 1-Hexadecanol-d31.

Application as an Internal Standard in Quantitative Mass Spectrometry

Due to its chemical similarity to the non-deuterated form and its distinct mass, **1-Hexadecanol-d31** is an ideal internal standard for quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] The use of a deuterated internal standard can correct for variability in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.[4][5]

Experimental Workflow for Lipid Profiling using GC-MS:





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Workflow for quantification using a deuterated internal standard.

Experimental Protocol: Quantification of 1-Hexadecanol in a Biological Matrix



This protocol is adapted from general methods for fatty acid analysis using deuterated internal standards.[6][7]

- Preparation of Internal Standard Stock Solution: Prepare a stock solution of 1-Hexadecanol-d31 in a suitable organic solvent (e.g., ethanol or isooctane) at a known concentration.
- Sample Preparation:
 - To a known volume or weight of the biological sample (e.g., plasma or tissue homogenate), add a precise amount of the 1-Hexadecanol-d31 internal standard stock solution.
 - Perform a lipid extraction, for example, using the Folch method (chloroform:methanol).
- Derivatization:
 - Evaporate the solvent from the lipid extract.
 - To analyze by GC-MS, the fatty alcohols are often derivatized to make them more volatile.
 A common method is transesterification to fatty acid methyl esters (FAMEs) using a reagent like sodium methoxide.
- GC-MS Analysis:
 - Inject the derivatized sample into the GC-MS system.
 - Use a suitable GC column (e.g., a ZB-FAME column) and a temperature gradient to separate the components.
 - The mass spectrometer should be operated in selected ion monitoring (SIM) mode to monitor for specific ions of the analyte (1-Hexadecanol derivative) and the internal standard (1-Hexadecanol-d31 derivative).
- Data Analysis:
 - Integrate the peak areas for both the analyte and the internal standard.
 - Calculate the ratio of the analyte peak area to the internal standard peak area.

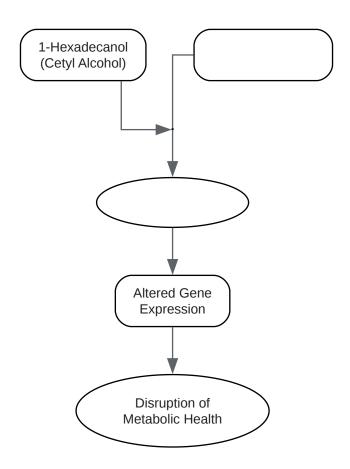


- Create a calibration curve using known concentrations of non-deuterated 1-Hexadecanol with a constant amount of the internal standard.
- Determine the concentration of 1-Hexadecanol in the unknown sample by comparing its peak area ratio to the calibration curve.

Role in Cellular Signaling

While long-chain fatty alcohols like 1-Hexadecanol have been primarily studied for their structural roles in cell membranes and as metabolic precursors, recent evidence suggests they may also participate in cellular signaling.[8] Specifically, 1-Hexadecanol (cetyl alcohol) and its polyethoxylated derivatives have been shown to disrupt thyroid hormone receptor signaling.[9]

Potential Signaling Disruption Pathway:



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Disruption of thyroid hormone receptor signaling by 1-Hexadecanol.



This antagonism of thyroid hormone receptor signaling has been linked to effects on metabolic health, including the induction of triglyceride accumulation and preadipocyte proliferation.[9][10] These findings suggest that 1-Hexadecanol may have a more active role in cellular processes than previously understood, making it a molecule of interest in the study of metabolic disorders. As 1-Hexadecanol-d31 is chemically identical to its non-deuterated counterpart in biological systems, it can be used as a tracer to study the metabolic fate and signaling involvement of 1-Hexadecanol.

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